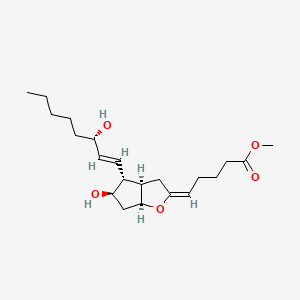
PROSTAGLANDINS I2 METHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROSTAGLANDINS I2 METHYL ESTER, also known as prostacyclin methyl ester, is a synthetic derivative of prostacyclin (prostaglandin I2). Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. Prostaglandin I2 is known for its potent vasodilatory and anti-platelet aggregation properties, making it significant in cardiovascular research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin I2 methyl ester typically involves multiple steps, including the aldol reaction between a cyclopentanone enolate and a cyclopentenyl-acetaldehyde derivative . This process is followed by various oxidation and reduction steps to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of prostaglandin I2 methyl ester often employs biocatalytic retrosynthesis. This method utilizes enzymes such as Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction . These enzymatic steps are crucial for achieving high yields and stereoselectivity under mild conditions.
Chemical Reactions Analysis
Types of Reactions: PROSTAGLANDINS I2 METHYL ESTER undergoes several types of chemical reactions, including:
Oxidation: Conversion to various oxidized metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for oxidation reactions at low temperatures.
Reduction: Ketoreductase enzymes are employed for stereoselective reduction.
Substitution: Various protecting groups such as tetrahydropyranyl (THP) ethers are used to protect hydroxyl groups during reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of prostaglandin I2 methyl ester, which are often used in further synthetic applications .
Scientific Research Applications
PROSTAGLANDINS I2 METHYL ESTER has a wide range of applications in scientific research:
Mechanism of Action
PROSTAGLANDINS I2 METHYL ESTER exerts its effects primarily through the activation of prostacyclin receptors (IP receptors), which are G-protein-coupled receptors. Upon binding to these receptors, it increases cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation . This compound also interacts with various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Prostaglandin E2: Known for its role in inflammation and pain.
Prostaglandin F2α: Involved in smooth muscle contraction.
Prostaglandin D2: Plays a role in sleep regulation and allergic responses.
Uniqueness: PROSTAGLANDINS I2 METHYL ESTER is unique due to its potent vasodilatory and anti-platelet aggregation properties, which are not as pronounced in other prostaglandins. This makes it particularly valuable in cardiovascular research and therapy .
Properties
CAS No. |
61799-74-4 |
|---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,11-12,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b12-11+,16-9+/t15-,17+,18+,19+,20-/m0/s1 |
InChI Key |
HEPKWABQTOCTFQ-CXTOUWENSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)OC)/O2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |
Pictograms |
Irritant |
Synonyms |
PGI2 methyl ester prostaglandin I2 methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)

![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
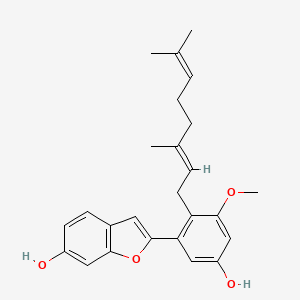


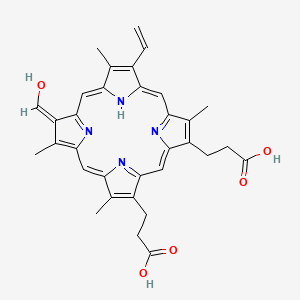
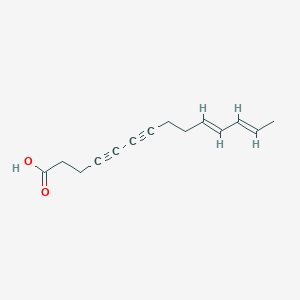
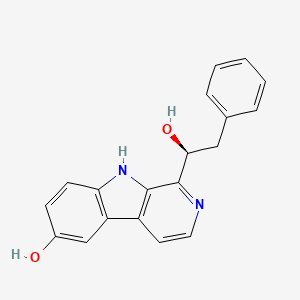
![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)



